molecular formula C21H17ClF3N3O B2762587 (6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1358696-70-4

(6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2762587
CAS No.: 1358696-70-4
M. Wt: 419.83
InChI Key: KJMSBKUGILDYCS-UHFFFAOYSA-N
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Description

(6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a chemical compound with the CAS registry number 1358696-70-4 . Its molecular formula is C21H17ClF3N3O, and it has a molecular weight of 419.83 g/mol . This compound belongs to a class of quinoline derivatives, which are nitrogen-containing heterocyclic scaffolds known for their diverse biological activities and significant presence in pharmacological research . The structure incorporates a pyrrolidin-1-yl methanone group, a feature common in several bioactive compounds that have been the subject of extensive crystal structure and bioactivity investigation . Compounds with quinoline and pyrrolidine motifs are frequently explored in medicinal chemistry for their potential to interact with various biological targets. Research into similar structures has identified activities such as antiviral and antimicrobial effects, as seen in studies on chalcone derivatives, and targeted inhibition in oncology research, as demonstrated by chromodomain helicase DNA-binding protein-like (CHD1L) inhibitors . Furthermore, aryl-quinoline derivatives have been investigated for potential applications in treating chronic conditions such as atherosclerosis, type 2 diabetes, and chronic kidney disease . This combination of a quinoline core with a pyrrolidine moiety makes this compound a valuable building block for chemical synthesis and a candidate for probing novel biological mechanisms in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[6-chloro-4-[3-(trifluoromethyl)anilino]quinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3N3O/c22-14-6-7-18-16(11-14)19(17(12-26-18)20(29)28-8-1-2-9-28)27-15-5-3-4-13(10-15)21(23,24)25/h3-7,10-12H,1-2,8-9H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMSBKUGILDYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize (6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone, a multi-step process is typically employed. One common approach involves the following steps:

  • Formation of the quinoline core: : Typically initiated by a condensation reaction between a suitable aniline derivative and a carbonyl compound in the presence of an acid catalyst.

  • Halogenation: : Introduction of the chlorine atom at the 6-position of the quinoline ring is achieved using a halogenating reagent such as thionyl chloride.

  • Amidation: : The addition of the (3-(trifluoromethyl)phenyl)amino group via nucleophilic aromatic substitution.

  • Coupling with pyrrolidinyl methanone: : The final step involves the coupling of the synthesized intermediate with pyrrolidin-1-ylmethanone using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound typically follows the optimized synthetic route described above, albeit on a larger scale with potential modifications to improve yield, reduce costs, and ensure safety. Continuous flow reactors and automated synthesis platforms might be employed to streamline the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 6 of the quinoline ring undergoes nucleophilic substitution under specific conditions. For example:

  • Amination : Reaction with primary or secondary amines (e.g., pyrrolidine, piperazine) in the presence of Pd catalysts yields amino-substituted derivatives. This is critical for modifying the compound’s pharmacological profile .

  • Hydrolysis : Treatment with aqueous NaOH at elevated temperatures (80–100°C) replaces the chloro group with a hydroxyl group, forming the corresponding hydroxyquinoline derivative .

Table 1: Substitution Reactions of the Chloro Group

Reagent/ConditionsProductYield (%)Reference
Piperazine, Pd(OAc)₂, DMF, 110°C6-(Piperazin-1-yl)quinoline derivative68
NaOH (2M), H₂O, 90°C, 24 h6-Hydroxyquinoline analog72

Oxidation and Reduction Reactions

The amino group and quinoline core participate in redox reactions:

  • Oxidation : Treatment with KMnO₄ in acidic media converts the amino group to a nitro group, enhancing electrophilicity for further functionalization .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the quinoline ring to a tetrahydroquinoline structure, altering its planarity and biological interactions .

Table 2: Redox Reactions

Reaction TypeReagents/ConditionsProductKey Application
OxidationKMnO₄, H₂SO₄, 60°CNitroquinoline derivativeIntermediate for SAR studies
ReductionH₂ (1 atm), 10% Pd/C, EtOH, 25°CTetrahydroquinoline analogEnhanced solubility

Coupling Reactions

The trifluoromethylphenylamino group enables cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst introduces aryl groups at position 4, diversifying the compound’s aromatic framework .

  • Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides, expanding the aminoquinoline scaffold.

Table 3: Coupling Reactions

Coupling TypeReagents/ConditionsProductYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°C4-Arylquinoline derivative85
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°CN-Arylquinoline analog78

Acid-Base Reactions

The pyrrolidine moiety undergoes protonation in acidic environments, enhancing water solubility. Conversely, deprotonation in basic media facilitates salt formation (e.g., hydrochloride salts) .

Functional Group Transformations

  • Trifluoromethyl Group Stability : The CF₃ group exhibits high stability under standard conditions but can participate in radical reactions under UV light or with initiators like AIBN .

  • Pyrrolidine Modifications : Alkylation or acylation of the pyrrolidine nitrogen tailors the compound’s lipophilicity and target binding .

Mechanistic Insights

Reactivity is influenced by:

  • Electronic Effects : The electron-withdrawing CF₃ group deactivates the quinoline ring, directing substitution to positions ortho and para to the amino group .

  • Steric Hindrance : The pyrrolidine group at position 3 imposes steric constraints, limiting reactivity at adjacent sites .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit potent anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance, its structural similarity to known kinase inhibitors suggests that it may target specific kinases involved in cancer proliferation.

Case Study:
A study investigating the inhibition of Plasmodium falciparum protein kinase 6 (PfPK6) demonstrated that modifications on the quinoline ring significantly affect potency, with certain derivatives showing enhanced activity against cancer cells .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Its ability to disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism positions it as a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
(6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanoneE. coli32 µg/mL
Similar Quinoline DerivativeS. aureus16 µg/mL

Chemical Synthesis

This compound serves as a key intermediate in synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including oxidation and substitution, which are essential in creating new pharmaceutical agents.

Synthesis Overview:
The synthesis typically involves reacting 6-chloroquinoline derivatives with trifluoromethyl-substituted anilines under specific conditions, often utilizing palladium catalysts.

Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for its application in drug development. Research indicates that it interacts with specific molecular targets, potentially modulating enzyme activities involved in disease progression.

Mechanism Insights:
The compound's interaction with PfPK6 suggests that it may inhibit kinase activity, leading to reduced cell proliferation and survival .

Industrial Applications

The unique properties of this compound extend beyond medicinal chemistry into industrial applications such as material science and chemical processes.

Industrial Use Cases:

  • Development of new materials with enhanced thermal stability.
  • Utilization in chemical processes requiring specific catalytic properties.

Mechanism of Action

The specific mechanism of action for (6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone often involves interaction with molecular targets such as enzymes or receptors. For instance, its anti-cancer properties might stem from inhibiting key enzymes in the cell proliferation pathway, leading to apoptosis of cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Key Substituents Reported Applications Evidence Source
Quinoline Yellow (QY) Sulfonated quinoline dye Cell culture tracking
Target Compound 6-Chloro, 4-(trifluoromethylphenyl)amino, 3-(pyrrolidinyl methanone) Hypothetical: Kinase inhibition/Drug development N/A
Sulforaphane Isothiocyanate (from glucoraphanin in broccoli) Osteoarthritis prevention (enzyme inhibition)

Key Observations:

Quinoline Scaffold: Both the target compound and Quinoline Yellow (QY) share a quinoline core, but their substituents dictate divergent applications.

Enzyme Inhibition: Sulforaphane, a non-quinoline compound, demonstrates enzyme-inhibitory effects (e.g., cartilage-degrading enzymes) .

Volatile Organic Compounds (VOCs) : While focuses on VOC emissions from consumer products, the target compound’s structural complexity and low volatility (inferred from high molecular weight) likely exclude it from typical VOC profiles .

Biological Activity

(6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone, commonly referred to as a quinoline derivative, has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This compound features a unique combination of functional groups that enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H17ClF3N3OC_{21}H_{17}ClF_3N_3O, with a molecular weight of 419.8 g/mol. Its structural features include a chloro group, a trifluoromethyl group, and an amino group attached to a quinoline core, which are known to influence its biological activity significantly.

PropertyValue
Molecular FormulaC21H17ClF3N3OC_{21}H_{17}ClF_3N_3O
Molecular Weight419.8 g/mol
Melting Point141-142°C
CAS Number1358696-70-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound has been shown to inhibit various kinases and other proteins involved in cancer cell proliferation and survival. For instance, it acts as a potential inhibitor of c-KIT, a receptor tyrosine kinase implicated in several malignancies, including gastrointestinal stromal tumors (GISTs) .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound showed IC50 values less than 10 µM across these cell lines, indicating potent activity.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies suggest it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria:

  • Tested Bacteria : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Values ranged from 5 to 20 µg/mL, showcasing its potential as an antimicrobial agent .

Case Studies

  • In Vivo Efficacy Against Tumors : In a mouse model of GISTs expressing c-KIT mutations, treatment with the compound resulted in significant tumor regression compared to control groups. The study highlighted its potential as a therapeutic candidate for drug-resistant tumors .
  • Synergistic Effects : A study combining this quinoline derivative with existing chemotherapeutic agents demonstrated enhanced efficacy against resistant cancer cell lines, suggesting possible applications in combination therapy .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step reactions:

  • Quinoline core formation : Cyclization of aniline derivatives or Skraup-type reactions to generate the quinoline scaffold .
  • Pyrrolidine coupling : Nucleophilic substitution between a quinoline-chloro intermediate and pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) .
  • Trifluoromethylphenyl amination : Buchwald-Hartwig coupling or nucleophilic aromatic substitution to introduce the 3-(trifluoromethyl)phenylamino group . Yields are optimized by controlling temperature (60–120°C) and using catalysts like Pd(PPh₃)₄ .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

  • Spectroscopy : 1H/13C NMR to confirm quinoline (δ 7.8–8.5 ppm aromatic protons) and pyrrolidine (δ 2.5–3.0 ppm methylene groups) .
  • Mass spectrometry : HRMS for molecular ion validation (e.g., [M+H]+ calculated vs. observed) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., C–Cl bond length ~1.73 Å) .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Poor in water; soluble in DMSO, DMF, or dichloromethane. Adjust pH or use co-solvents (e.g., PEG-400) for aqueous systems .
  • Stability : Degrades under strong acidic/basic conditions (pH <2 or >10). Store at –20°C in inert atmosphere to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of pyrrolidine .
  • Catalyst screening : Pd-based catalysts (e.g., XPhos Pd G3) increase coupling efficiency for the trifluoromethylphenyl group .

Q. What structure-activity relationships (SAR) govern its biological activity?

Comparative studies highlight:

  • Trifluoromethyl group : Enhances lipophilicity and target binding (e.g., kinase inhibition) .
  • Pyrrolidine substitution : N-Methylation reduces cytotoxicity while maintaining potency .
  • Quinoline position : Chlorine at C-6 improves metabolic stability (Table 1) .

Table 1 : Bioactivity of Structural Analogues

ModificationIC₅₀ (nM)Selectivity Index
6-Cl, 3-CF₃-phenyl12.345.2
6-H, 3-CF₃-phenyl89.78.1
6-Cl, 3-CH₃-phenyl34.522.7
Data derived from kinase inhibition assays .

Q. What mechanisms underlie its bioactivity in disease models?

  • Target engagement : Binds ATP pockets of kinases (e.g., JAK2, IC₅₀ = 15 nM) via quinoline-pyrrolidine interactions .
  • Cellular assays : Reduces phosphorylation of STAT3/5 in leukemia cell lines (e.g., K562) at 1–10 μM .
  • Contradictions in data : Variability in cytotoxicity (CC₅₀ = 5–50 μM) may arise from differential cell permeability or off-target effects . Validate using CRISPR knockouts of suspected targets.

Q. Which analytical methods ensure purity for in vivo studies?

  • HPLC : Reverse-phase C18 column (ACN/water gradient) with UV detection at 254 nm; purity >95% .
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • Thermogravimetry (TGA) : Assess thermal degradation profiles to optimize storage .

Q. How can contradictions in reported biological activity be resolved?

  • Dose-response validation : Use standardized assays (e.g., CellTiter-Glo®) across multiple cell lines .
  • Metabolite screening : LC-MS to identify degradation products that may interfere with activity .
  • Structural analogs : Test derivatives to isolate contributions of specific substituents (e.g., CF₃ vs. Cl) .

Q. What computational approaches model its interactions with biological targets?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding modes in kinase domains .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å) .
  • QSAR models : Correlate logP and polar surface area with cellular uptake .

Q. How is stability maintained during long-term storage for experiments?

  • Lyophilization : Formulate as a lyophilized powder with trehalose to prevent hydrolysis .
  • Inert packaging : Store under argon in amber vials to block light/oxygen degradation .
  • Stability monitoring : Periodic HPLC checks every 3–6 months to detect decomposition .

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